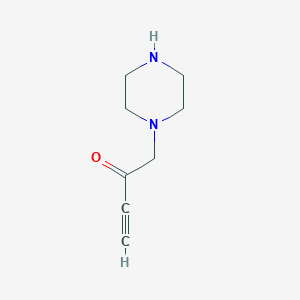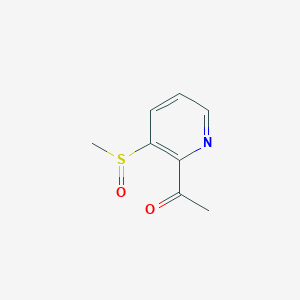
Adamantane-1-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-1-sulfinamide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique structural and physicochemical properties. Adamantane compounds have been widely studied for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities
Méthodes De Préparation
The synthesis of Adamantane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfinamide bond.
Analyse Des Réactions Chimiques
Adamantane-1-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonamides, while reduction can yield sulfenamides .
Applications De Recherche Scientifique
Adamantane-1-sulfinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structural properties make it valuable in drug discovery and development, particularly for targeting central nervous system disorders . Additionally, it is used in materials science for the development of novel materials with enhanced stability and performance .
Mécanisme D'action
The mechanism of action of Adamantane-1-sulfinamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Adamantane-1-sulfinamide can be compared to other similar compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share the common feature of having sulfur-nitrogen bonds, but they differ in their specific structures and reactivity . This compound is unique due to its adamantane scaffold, which provides enhanced stability and hydrophobicity compared to other sulfinamide derivatives . This uniqueness makes it particularly valuable in applications requiring high stability and specific molecular interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and materials science. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms of action.
Propriétés
Formule moléculaire |
C10H17NOS |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 |
Clé InChI |
KTBSFNUZIBDNCL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)




![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)




